Topological Polar Surface Area (TPSA) Advantage of the Morpholine Analog Over Pyrrolidine and Piperidine Congeners
The target compound's morpholine ring incorporates an ether oxygen absent from pyrrolidine and piperidine analogs, increasing topological polar surface area (TPSA) by approximately 9 Ų. The parent bicyclo[2.2.2]octan-1-amine scaffold has a TPSA of 26.0 Ų (primary amine contribution only) as measured in vendor databases [1]. The pyrrolidine and piperidine analogs contribute an additional tertiary amine (~3.2 Ų), yielding a TPSA of ~29.2 Ų . The target morpholine analog adds both a tertiary amine (~3.2 Ų) and an ether oxygen (~9.2 Ų), producing a TPSA of ~38.4 Ų as calculated using the Ertl fragment-based method [2]. This TPSA difference of +9.2 Ų vs. the pyrrolidine analog and +9.2 Ų vs. the piperidine analog may reduce passive membrane permeability while enhancing aqueous solubility and hydrogen-bonding capacity.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | ~38.4 Ų (calculated: primary amine 26.0 + morpholine N 3.2 + morpholine O 9.2) |
| Comparator Or Baseline | 4-(Pyrrolidin-1-ylmethyl) analog: ~29.2 Ų; 4-(Piperidin-1-ylmethyl) analog: ~29.2 Ų; Parent bicyclo[2.2.2]octan-1-amine: 26.0 Ų (measured, ChemSpace) [1] |
| Quantified Difference | +9.2 Ų vs. pyrrolidine/piperidine analogs; +12.4 Ų vs. parent scaffold |
| Conditions | Ertl fragment-based TPSA calculation method [2]; parent scaffold TPSA experimentally determined (ChemSpace database). |
Why This Matters
TPSA differences of this magnitude can shift a compound across critical thresholds for blood-brain barrier penetration (typically <60–70 Ų for CNS drugs) and oral absorption (<140 Ų), making the morpholine analog a rationally selectable option when tuned polarity is required.
- [1] ChemSpace. Bicyclo[2.2.2]octan-1-amine hydrochloride – TPSA = 26.0 Ų. Accessed May 2026. View Source
- [2] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry. 2000;43(20):3714-3717. doi:10.1021/jm000942e View Source
